molecular formula C18H13Cl2N3O B13359165 4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B13359165
M. Wt: 358.2 g/mol
InChI Key: DMQYUOOVUIVMER-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate can lead to the formation of the pyrazolopyridine core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-3-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 4-(2-chlorophenyl)-3-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

The uniqueness of 4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its dual chlorophenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-(4-chlorophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H13Cl2N3O/c19-11-7-5-10(6-8-11)17-16-13(12-3-1-2-4-14(12)20)9-15(24)21-18(16)23-22-17/h1-8,13H,9H2,(H2,21,22,23,24)

InChI Key

DMQYUOOVUIVMER-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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